Methyl 3-(2-chloroacetyl)benzoate
Description
Chemical Significance in Contemporary Organic Synthesis
The chloroacetyl group in Methyl 3-(2-chloroacetyl)benzoate is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. Chemists leverage this feature to introduce diverse molecular fragments, leading to the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules.
The methyl ester group, while less reactive than the chloroacetyl moiety, can be hydrolyzed to the corresponding carboxylic acid or transesterified. This provides another handle for further molecular elaboration, enhancing the compound's synthetic versatility. The strategic placement of these functional groups on the benzene (B151609) ring at the meta position also influences the regioselectivity of further aromatic substitution reactions.
Research Context and Theoretical Frameworks
Research involving this compound often falls within the broader context of developing efficient synthetic methodologies. Theoretical frameworks such as retrosynthetic analysis often identify this compound as a key building block. For instance, in the design of a target molecule containing a substituted acetophenone (B1666503) or a related structural motif, this compound can be a logical and practical precursor.
One common synthetic route to access this compound involves the Friedel-Crafts acylation of methyl benzoate (B1203000). wikipedia.orgyoutube.comyoutube.com This classic reaction in organic chemistry highlights the fundamental principles of electrophilic aromatic substitution. The reaction typically employs chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Another relevant area of research is the exploration of its reactivity in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The diverse reactivity of this compound makes it an attractive substrate for such investigations, aiming to develop more atom-economical and environmentally benign synthetic processes.
Scope and Objectives of Advanced Investigations
Advanced investigations into this compound are focused on expanding its synthetic utility and understanding its reaction mechanisms in greater detail. Key objectives include:
Development of Novel Synthetic Applications: Researchers are continuously exploring new reactions where this compound can serve as a key starting material. This includes its use in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For example, the reaction of the α-chloro ketone with various nucleophiles can lead to the formation of substituted furans, pyrroles, and other important ring systems.
Catalytic and Greener Synthetic Methods: There is a strong emphasis on developing more sustainable methods for both the synthesis and subsequent transformations of this compound. This involves the use of solid acid catalysts, which are often recoverable and reusable, reducing waste and environmental impact. mdpi.com
Mechanistic Studies: A deeper understanding of the reaction pathways involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This includes detailed kinetic studies and the use of computational chemistry to model reaction intermediates and transition states.
Data Tables
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.63 g/mol cymitquimica.com |
| CAS Number | 177328-89-1 cymitquimica.com |
| Purity | Min. 95% cymitquimica.com |
Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (multiplets), singlet for the -CH₂Cl group, singlet for the -OCH₃ group. |
| ¹³C NMR | Carbonyl carbons (ester and ketone), aromatic carbons, methylene (B1212753) carbon (-CH₂Cl), methyl carbon (-OCH₃). |
| IR Spectroscopy | C=O stretching (ester and ketone), C-Cl stretching, aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-chloroacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVLGYXZFFPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177328-89-1 | |
| Record name | methyl 3-(2-chloroacetyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 2 Chloroacetyl Benzoate and Its Derivatives
Direct Synthesis of Methyl 3-(2-chloroacetyl)benzoate
The direct synthesis of this compound can be achieved through several strategic approaches, most notably through esterification and acylation reactions.
Esterification Approaches for Chloroacetyl Moiety Introduction
Esterification is a fundamental reaction in organic chemistry for the formation of esters. chemguide.co.ukmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 3-(2-chloroacetyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. wikipedia.orguomustansiriyah.edu.iq This process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water can shift the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, the chloroacetyl moiety can be introduced onto a pre-existing methyl benzoate (B1203000) derivative. For instance, the synthesis of related compounds like methyl 3-[(chloroacetyl)amino]benzoate involves the acylation of methyl 3-aminobenzoate (B8586502) with chloroacetyl chloride. This highlights a strategy where the benzoate ester is formed first, followed by the introduction of the chloroacetyl group.
Acylation Reactions Involving Chloroacetyl Chlorides
Acylation reactions using chloroacetyl chloride are a common and effective method for introducing the chloroacetyl group onto aromatic rings. tandfonline.comniscpr.res.in This reaction, often a Friedel-Crafts acylation, typically employs a Lewis acid catalyst like aluminum chloride to facilitate the electrophilic substitution of the chloroacetyl group onto the benzene (B151609) ring of methyl benzoate. niscpr.res.in The reactivity and versatility of chloroacetyl chloride make it a widely used reagent in organic synthesis for creating intermediates. niscpr.res.inresearchgate.net
The synthesis of various chloroacetylated compounds, including derivatives of benzoates, has been extensively studied. For example, the chloroacetylation of anilines and amines using chloroacetyl chloride has been reported to proceed efficiently under various conditions. tandfonline.comresearchgate.net These methods can be adapted for the chloroacetylation of methyl benzoate, leading to the formation of this compound. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, reactions are often carried out in anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures.
Synthesis of this compound Analogues and Related Intermediates
The synthesis of analogues and related intermediates of this compound allows for the exploration of a wider chemical space and the development of compounds with diverse properties.
Modification of Benzoate Scaffolds via Chloroacetylation
The chloroacetylation of various substituted benzoate scaffolds is a key strategy for generating a library of analogues. Depending on the substituents already present on the benzoate ring, the position of chloroacetylation can be directed. For instance, the synthesis of methyl 2-[(chloroacetyl)(methyl)amino]benzoate and methyl 4-[(chloroacetyl)amino]benzoate demonstrates the versatility of this approach. scbt.comscbt.com The reaction of substituted methyl aminobenzoates with chloroacetyl chloride is a common route to such compounds.
The development of practical synthetic routes for complex molecules often involves the use of chloroacetylated benzoate intermediates. For example, a key intermediate for the drug Montelukast, methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, highlights the importance of substituted benzoate scaffolds in pharmaceutical synthesis. researchgate.net
Incorporation of Chloroacetyl Groups into Diverse Organic Frameworks
The chloroacetyl group is a valuable functional group that can be incorporated into a wide variety of organic frameworks to create useful intermediates. niscpr.res.inresearchgate.net This bifunctional unit, with its reactive acid chloride and chloro-substituent, allows for further chemical modifications. tandfonline.com
The reaction of chloroacetyl chloride with amines and other nucleophiles is a common method for this incorporation. For instance, chloroacetyl chloride reacts with amines to form chloroacetamides, which are precursors to many biologically active compounds. researchgate.net This strategy has been used to synthesize derivatives of benzimidazoles, quinazolines, and morpholines. psu.edunih.govjocpr.com
The versatility of chloroacetyl chloride is further demonstrated in its use for the synthesis of heterocyclic compounds. It can be used in cyclization reactions to form rings like thiazolidinones and benzothiazines. researchgate.net The ability to introduce the chloroacetyl group into these diverse structures underscores its importance as a building block in synthetic organic chemistry.
Green Chemistry Principles in the Synthesis of Chloroacetylated Compounds
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. humanjournals.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. humanjournals.com
In the context of chloroacetylation, green chemistry approaches have focused on several areas. One key area is the use of greener solvents, with water being a highly preferred option. tandfonline.comtandfonline.com While acid chlorides are generally reactive towards water, studies have shown that N-chloroacetylation of anilines and amines can be carried out rapidly and efficiently in a phosphate (B84403) buffer. tandfonline.comresearchgate.nettandfonline.com This method avoids the use of volatile organic solvents and simplifies product isolation.
Another green approach involves the development of catalyst-free and metal-free reaction conditions. researchgate.nettandfonline.com Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids, which can generate significant waste. Research into alternative, more environmentally benign catalysts or catalyst-free systems is ongoing.
Furthermore, improving the atom economy of reactions is a core principle of green chemistry. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The development of efficient one-pot syntheses and the recycling of byproducts are strategies that contribute to this goal. A patented green technology for producing chloroacetyl chloride itself focuses on recovering and reusing materials to minimize waste. google.com
Synthetic Route Optimization and Process Research for Scalability
The industrial production of this compound, a key intermediate in various synthetic pathways, necessitates a focus on synthetic route optimization and process research to ensure scalability, efficiency, and economic viability. The primary route for its synthesis is the Friedel-Crafts acylation of methyl benzoate with chloroacetyl chloride. Research in this area is centered on maximizing yield and purity while minimizing costs and environmental impact, particularly when transitioning from laboratory-scale batches to large-scale industrial production.
The optimization of the Friedel-Crafts acylation for producing this compound involves a systematic investigation of several critical parameters. These include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are effective but present challenges in terms of stoichiometry, waste generation, and product purification.
Catalyst Selection and Loading:
The catalyst is a pivotal component in the Friedel-Crafts acylation. While aluminum chloride is a common choice, its use in stoichiometric amounts is often necessary due to the formation of a complex with the resulting ketone product. This not only increases cost but also complicates the work-up procedure, generating significant aqueous waste. Research has therefore explored the use of more environmentally benign and recyclable solid acid catalysts.
| Catalyst Type | Typical Loading (molar eq.) | Advantages | Challenges for Scalability |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.5 | High reactivity, readily available | Stoichiometric use, corrosive waste, complex work-up |
| Ferric Chloride (FeCl₃) | 1.0 - 1.5 | Less corrosive than AlCl₃ | Similar issues with waste and work-up |
| Solid Acids (e.g., Zeolites, Montmorillonite) | Catalytic amounts | Recyclable, reduced waste, easier work-up | Lower reactivity, potential for catalyst deactivation |
Solvent and Temperature Effects:
The choice of solvent and reaction temperature significantly influences the reaction rate, yield, and selectivity. Solvents like dichloromethane and nitrobenzene (B124822) are often used. Nitrobenzene, with its high dielectric constant, can enhance reaction yields by stabilizing the transition state. However, its toxicity and high boiling point pose challenges for industrial applications. Temperature control is crucial to prevent side reactions and ensure the stability of the catalyst and product.
A study on the synthesis of a related compound, methyl p-chloromethyl benzoate, highlights the importance of temperature control, with an optimal range of 100-110°C for the chlorination step. google.com For the acylation step, lower temperatures are generally favored to minimize the formation of by-products.
Process Research for Scalability:
Transitioning the synthesis of this compound to an industrial scale introduces several challenges that are not apparent at the laboratory level. A key issue in Friedel-Crafts acylations with chloroacetyl chloride is a notable decrease in yield upon scale-up. This can be attributed to the complex effects of dissolved hydrogen chloride (HCl), a by-product of the reaction, and the inherent reactivity of the acylating agent. nih.gov
Another critical aspect of scalability is the purification of the final product. A patent for the production of methyl p-chloromethyl benzoate details a vacuum distillation process to separate the product from unreacted starting materials and by-products, achieving a purity of over 98%. google.com This highlights the importance of developing efficient downstream processing methods for industrial-scale synthesis.
Detailed Research Findings:
Research into the synthesis of merochlorin A, a natural product, involved a Friedel-Crafts reaction of methyl 3,5-dimethoxyphenylacetate with chloroacetyl chloride, which yielded the desired ketone in 56% yield. This provides a benchmark for the expected yield of similar reactions. The synthesis of other related compounds, such as 3-chloromethyl benzoic acid, has also been optimized, with a focus on single-step reactions to improve yield and purity while reducing production costs. google.com
The following table summarizes key parameters from the synthesis of a related compound, which can inform the optimization of this compound production:
| Parameter | Laboratory Scale | Optimized for Scalability | Rationale for Optimization |
| Reaction Time | 4-6 hours | 2 hours | Increased throughput |
| Temperature | 0-5°C (for acylation) | 100-110°C (for a related chlorination) | Balances reaction rate and side reactions |
| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids or optimized Lewis acid loading | Reduced waste and cost, easier purification |
| Purification | Column chromatography | Vacuum distillation | More efficient for large quantities |
Spectroscopic and Structural Data for this compound Remain Elusive
Despite a thorough search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural elucidation of this compound could not be located. Information regarding its one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra and its solid-state X-ray crystal structure is not publicly available at this time.
This compound, with the chemical formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol , is listed by chemical suppliers as a versatile small molecule scaffold, indicating its availability for laboratory use. cymitquimica.com The compound would likely be synthesized via a Friedel-Crafts acylation of methyl benzoate with chloroacetyl chloride, a common method for producing chloroacetyl derivatives of aromatic compounds. niscpr.res.insemanticscholar.orggoogle.com However, publications detailing the specific application of this reaction to produce this compound and the subsequent comprehensive characterization of the product are not found in the search results.
The requested analysis, including detailed research findings for the following sections, cannot be provided due to the absence of primary data:
Advanced Spectroscopic and Structural Elucidation of Methyl 3 2 Chloroacetyl Benzoate
X-ray Crystallography for Solid-State Structure Determination:No crystallographic information files (CIFs) or reports on the single-crystal X-ray diffraction of this compound were identified.
While data exists for structurally related compounds, such as Methyl 3-[(chloroacetyl)amino]benzoate and other methyl benzoate (B1203000) derivatives, rsc.orgrsc.orgmdpi.com this information cannot be substituted to describe the unique spectroscopic and structural properties of Methyl 3-(2-chloroacetyl)benzoate.
Single-Crystal X-ray Diffraction Analysis
For a compound like this compound, a single-crystal X-ray diffraction study would reveal key structural parameters. However, published crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this specific compound, are not readily found in crystallographic databases or the chemical literature.
Typically, a table of crystallographic data derived from such an analysis would be presented as follows:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C10H9ClO3 |
| Formula weight | 212.63 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders as no specific experimental data for this compound has been found.
Investigation of Molecular Conformations and Intermolecular Interactions
The study of molecular conformations and intermolecular interactions provides insight into the stability of the crystal structure and can influence the physical properties of the compound. These analyses are typically performed using the data obtained from single-crystal X-ray diffraction.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| O···H/H···O | Data not available |
| Cl···H/H···Cl | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
This table is a template for the results of a Hirshfeld surface analysis. The values are contingent on the availability of a crystal structure.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal structures of organic molecules. In the case of this compound, potential weak C–H···O and C–H···Cl hydrogen bonds, as well as other non-covalent interactions like π-π stacking, could be present.
A detailed analysis of these interactions would involve identifying the donor and acceptor atoms, measuring the bond distances and angles, and describing the resulting network of interactions within the crystal lattice. However, in the absence of a solved crystal structure, a definitive analysis of the hydrogen bonding and other non-covalent interactions for this compound cannot be provided.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry Studies on Methyl 3 2 Chloroacetyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), serve as a cornerstone for understanding the fundamental characteristics of Methyl 3-(2-chloroacetyl)benzoate at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Energetic analysis through DFT can also reveal the relative stabilities of different conformations of the molecule. nih.gov For instance, studies on similar benzoate (B1203000) structures have utilized DFT to explore the conformational space and rotational barriers around key single bonds. nih.gov
Geometry Optimization: The process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy.
Energetic Analysis: The study of the energy of a molecule and how it changes with its geometry.
| Parameter | Description |
| Functional | An approximation to the exchange-correlation energy in DFT. B3LYP is a popular hybrid functional. nih.gov |
| Basis Set | A set of mathematical functions used to build molecular orbitals. 6-311G(d,p) is a widely used Pople-style basis set. nih.gov |
| Optimized Geometry | The 3D arrangement of atoms corresponding to a minimum on the potential energy surface. |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netdntb.gov.ua For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophilic) youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophilic) youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and reactivity researchgate.netdntb.gov.ua |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in blue). researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these are electron-rich areas susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms and the carbon atom attached to the chlorine, would signify electron-deficient areas prone to nucleophilic attack. researchgate.net
| Color Code | Electrostatic Potential | Predicted Reactivity |
| Red/Yellow | Negative | Site for electrophilic attack researchgate.net |
| Blue | Positive | Site for nucleophilic attack researchgate.net |
| Green | Neutral | Low reactivity |
Molecular Modeling for Reaction Mechanistic Insights
Molecular modeling techniques, which encompass quantum chemical calculations, can be employed to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org This allows for a detailed understanding of the step-by-step process of bond breaking and formation. For instance, in reactions like nucleophilic substitution at the chloroacetyl group, molecular modeling could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org
In Silico Predictions for Chemical Reactivity and Selectivity
In silico methods, which are computational approaches, are increasingly used to predict the chemical reactivity and selectivity of molecules. By calculating various quantum chemical descriptors, such as atomic charges, Fukui functions, and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity), it is possible to make informed predictions about how this compound will behave in a given reaction. These descriptors can help to rationalize and predict regioselectivity and stereoselectivity in complex chemical transformations. rsc.org For example, these predictions could be crucial in understanding the outcomes of reactions used to synthesize more complex molecules from this compound. researchgate.net
Reactivity and Mechanistic Investigations of Methyl 3 2 Chloroacetyl Benzoate
Reactions of the Chloroacetyl Moiety
The chloroacetyl group is characterized by an electrophilic carbon atom alpha to the carbonyl group, rendered so by the inductive effect of both the carbonyl and the chlorine atom. This makes it susceptible to a variety of reactions.
The chlorine atom in the chloroacetyl group is a good leaving group, readily displaced by a variety of nucleophiles in SN2 reactions. nih.gov The reactivity of α-haloketones like methyl 3-(2-chloroacetyl)benzoate is enhanced compared to corresponding alkyl halides due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond. nih.gov
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. masterorganicchemistry.comlibretexts.org This reaction is fundamental to the utility of this compound in constructing more complex molecules. For instance, it can react with amines, thiols, and other nucleophiles to introduce diverse functional groups.
A variety of nucleophiles can be employed in these substitution reactions, leading to a range of products. The table below summarizes some examples of nucleophilic substitution reactions involving α-chloro ketones.
| Nucleophile | Product Type |
| Amines (R-NH₂) | α-Amino ketones |
| Thiols (R-SH) | α-Thio ketones |
| Carboxylates (R-COO⁻) | α-Acyloxy ketones |
| Cyanide (CN⁻) | α-Cyano ketones |
This table illustrates the versatility of α-chloro ketones in nucleophilic substitution reactions.
The reactivity of the chloroacetyl moiety is extensively utilized in the synthesis of various heterocyclic compounds. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.
Thiazole (B1198619) Synthesis (Hantzsch Synthesis):
A classic example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. youtube.comorganic-chemistry.orgmdpi.com In the case of this compound, reaction with a thioamide would first involve the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon and displacing the chloride. youtube.com Tautomerization followed by intramolecular cyclization via attack of the nitrogen on the carbonyl carbon leads to the formation of a thiazole ring. youtube.com The reaction conditions, such as the use of acidic or neutral media, can influence the regioselectivity of the final product. rsc.org
Imidazole Synthesis:
Similarly, imidazoles can be synthesized from α-haloketones. jetir.orgslideshare.net The reaction of this compound with an amidine is a common method. orgsyn.orgacs.org The reaction typically proceeds by adding the α-haloketone to the amidine in a suitable solvent system, often a mixture of an organic solvent like THF and water, in the presence of a mild base such as potassium bicarbonate. orgsyn.orgacs.org The amidine acts as the nucleophile, leading to the formation of a 2,4-disubstituted imidazole. orgsyn.orgacs.org
Other Heterocycles:
The versatility of the chloroacetyl group extends to the synthesis of other heterocyclic systems. For example, reaction with appropriate binucleophiles can lead to the formation of benzofurans and other fused ring systems. nih.gov
The following table provides a summary of heterocyclic systems that can be synthesized from α-chloro ketones.
| Reagent | Heterocyclic Product |
| Thioamide | Thiazole youtube.comorganic-chemistry.orgmdpi.com |
| Amidine | Imidazole jetir.orgorgsyn.orgacs.org |
| o-Hydroxybenzonitriles | 3-Aminobenzofurans nih.gov |
This table showcases the utility of α-chloro ketones as precursors for various heterocyclic scaffolds.
The chloroacetyl moiety can undergo both reduction and oxidation, although these transformations are less common than nucleophilic substitution and cyclization reactions.
Reductive Transformations:
Reductive dehalogenation of α-halo ketones can be achieved to form enolates. wikipedia.org This process involves the reduction of the carbon-halogen bond, leading to the loss of the halogen atom. wikipedia.org The resulting enolates are versatile intermediates that can participate in various reactions, including alkylation and aldol (B89426) condensations. wikipedia.org
Oxidative Transformations:
The direct oxidation of the chloroacetyl group in this compound is not a commonly reported transformation. However, the ketone functionality can be a part of broader oxidative processes. For instance, some methods describe the direct conversion of alcohols to α-chloro ketones using an oxidant that also serves as the chlorinating agent, such as trichloroisocyanuric acid. organic-chemistry.orgacs.orgsci-hub.ruacs.org
While not extensively documented for this compound specifically, dechloroacetylation is a conceivable transformation. This would involve the cleavage of the bond between the carbonyl carbon of the chloroacetyl group and the benzene (B151609) ring. Such a reaction might be achieved under specific reductive or hydrolytic conditions, although it is not a primary or synthetically useful reaction for this particular compound.
Reactivity of the Benzoate (B1203000) Ester Group
The methyl benzoate portion of the molecule also possesses a reactive center at the ester carbonyl carbon. This site is susceptible to nucleophilic acyl substitution reactions.
The ester group can undergo nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group. masterorganicchemistry.comlibretexts.org These reactions typically proceed through a tetrahedral intermediate. libretexts.org
Hydrolysis:
Ester hydrolysis involves the reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water. byjus.com
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com This reaction is generally irreversible as the resulting carboxylate anion is deprotonated under the basic conditions.
Aminolysis:
Aminolysis is the reaction of the ester with an amine (ammonia, primary, or secondary amines) to form an amide. youtube.com The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. youtube.com
The following table summarizes the common nucleophilic acyl substitution reactions of the benzoate ester group.
| Reagent | Reaction Type | Product |
| H₂O / H⁺ or OH⁻ | Hydrolysis | 3-(2-chloroacetyl)benzoic acid |
| R-NH₂ | Aminolysis | N-alkyl-3-(2-chloroacetyl)benzamide |
This table outlines the primary transformations of the benzoate ester functionality.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is substituted with two electron-withdrawing groups: a methyl ester group (-COOCH₃) and a chloroacetyl group (-COCH₂Cl). Both of these substituents deactivate the aromatic ring towards electrophilic attack by decreasing its electron density.
The directing effect of these substituents in electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is crucial for predicting the regioselectivity of such transformations. The ester group is a well-documented meta-director, as is the keto-group of the chloroacetyl moiety. rsc.orgwikipedia.org In the case of methyl benzoate, electrophilic attack, for instance by a nitronium ion (NO₂⁺), predominantly yields the meta-substituted product. rsc.orgwikipedia.orgaiinmr.com This is because the carbocation intermediate formed by attack at the meta position is the most stable (or least unstable) of the possible resonance structures.
For this compound, both the ester and the chloroacetyl groups are situated in a meta-relationship to each other. Both groups will direct incoming electrophiles to the positions that are meta to them. Consequently, electrophilic substitution is expected to occur at the C5 position, which is meta to the ester group and ortho to the chloroacetyl group, and at the C4 and C6 positions, which are ortho and para to the ester group respectively, but also ortho to the chloroacetyl group. However, due to the strong deactivating nature of both groups, these reactions are generally sluggish and require harsh reaction conditions. The substitution pattern is primarily governed by the electronic effects of the substituents, with steric hindrance also playing a role, particularly for bulky electrophiles.
| Substituent on Benzene Ring | Electronic Effect | Directing Influence |
| Methyl ester (-COOCH₃) | Electron-withdrawing, Deactivating | Meta |
| Chloroacetyl (-COCH₂Cl) | Electron-withdrawing, Deactivating | Meta |
The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. mnstate.edu This is typically the rate-determining step. In a subsequent step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. mnstate.edu Given the presence of two deactivating groups on the ring of this compound, the activation energy for the formation of the arenium ion is expected to be high, leading to slow reaction rates.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and for the rational design of synthetic pathways. This section explores the identification of reaction intermediates and the kinetic and thermodynamic aspects of its transformations.
Identification of Reaction Intermediates
The identification of transient species such as reaction intermediates provides invaluable insight into the reaction mechanism. For reactions involving this compound, a variety of intermediates can be postulated and, in some cases, identified through spectroscopic or trapping experiments.
In the context of electrophilic aromatic substitution, the key intermediate is the arenium ion , as previously mentioned. mnstate.edu The stability of this cationic intermediate dictates the regiochemical outcome of the reaction. For this compound, the positive charge of the arenium ion would be destabilized by the two electron-withdrawing groups, making this intermediate particularly high in energy.
Another important reactive site in this compound is the carbon atom of the chloromethyl group, which is susceptible to nucleophilic attack in SN2 reactions . In a reaction with a nucleophile, such as cyanide (CN⁻), the reaction proceeds through a trigonal bipyramidal transition state, which is a form of intermediate. stackexchange.com The benzylic carbon is rendered electron-deficient by the adjacent carbonyl group and the chlorine atom, making it a good electrophile. stackexchange.com
In a study detailing the synthesis of methyl 3-(2-amino-2-thioxoethyl) benzoate from methyl benzoate, a chloromethylation reaction was employed, which would proceed via an electrophilic intermediate. researchgate.net Subsequent cyanidation and thio-reaction steps would involve their own distinct intermediates. researchgate.net
| Transformation Type | Key Intermediate(s) | Method of Investigation |
| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | Spectroscopic methods (NMR, UV-Vis), computational studies |
| Nucleophilic Substitution (at the chloroacetyl group) | SN2 transition state | Kinetic studies, trapping experiments |
Kinetic and Thermodynamic Studies of Reaction Pathways
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the readily available literature, the principles of physical organic chemistry allow for a qualitative understanding of the reaction pathways.
The kinetics of a reaction are concerned with the reaction rate and the factors that influence it. For electrophilic aromatic substitution on this compound, the rate would be significantly slower than that of benzene or even methyl benzoate due to the strong deactivating effects of the two substituents. rsc.org The rate law for such a reaction would likely be second order, depending on the concentrations of both the substrate and the electrophile. The activation energy (Ea) for this process is expected to be high.
In nucleophilic substitution reactions at the chloroacetyl group, the kinetics would be influenced by the strength of the nucleophile, the solvent, and the temperature. These reactions are typically bimolecular (SN2), and their rates are dependent on the concentrations of both the substrate and the nucleophile.
A comprehensive understanding of the reaction mechanisms would require detailed experimental studies, including reaction rate measurements under various conditions and computational modeling to determine the energies of transition states and intermediates.
Advanced Applications of Methyl 3 2 Chloroacetyl Benzoate in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The presence of two distinct reactive sites within the Methyl 3-(2-chloroacetyl)benzoate molecule—the electrophilic carbon of the chloroacetyl group and the ester functionality—makes it a highly adaptable building block in organic chemistry. Chemists can selectively target these sites to introduce a wide array of molecular complexity, leading to its use in synthesizing complex scaffolds, pharmaceutical precursors, and agrochemical intermediates.
Building Block for Complex Organic Scaffolds
This compound is recognized as a versatile small molecule scaffold. cymitquimica.com Its structure is primed for constructing more intricate molecular frameworks. The α-chloro ketone moiety is a potent electrophile, readily participating in nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and carbanions. This allows for the straightforward attachment of diverse functional groups or larger molecular fragments.
Simultaneously, the methyl ester group can undergo reactions like hydrolysis, amidation, or reduction. This orthogonal reactivity enables chemists to perform sequential modifications, building up molecular complexity in a controlled manner. For instance, related building blocks like 4-(chloromethyl)benzoates have been successfully used in the synthesis of complex ligands designed to chelate with metals, such as in the formation of rhenium complexes. researchgate.net This exemplifies how the strategic placement of a reactive halogen and a benzoate (B1203000) structure serves as a powerful tool for creating sophisticated, multi-component organic scaffolds.
Precursor in the Synthesis of Diverse Pharmaceutically Relevant Structures
The structural motifs present in this compound are frequently encountered in molecules of pharmaceutical interest. While specific drugs directly synthesized from this exact precursor are not extensively documented in public literature, its parent family of methyl benzoates and related chloro-aromatic compounds are fundamental in medicinal chemistry.
Various substituted methyl benzoates serve as key raw materials for important drugs. For example, methyl p-bromobenzoate is a primary component in the synthesis of the antitumor drug pemetrexed (B1662193) disodium. mdpi.com Furthermore, other isomers like methyl-2-formyl benzoate are established precursors for compounds exhibiting a wide spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties. researchgate.net The broader class of chloromethyl benzoates has been identified in patents as crucial intermediates for the synthesis of various medicines. google.com The reactivity of the chloroacetyl group is particularly useful for linking the benzoate core to other pharmacophores, a common strategy in drug design.
| Precursor Family | Therapeutic Area | Example Drug/Compound Class |
| Methyl Benzoates | Oncology, Antifungal | Pemetrexed Disodium, Diglitin A mdpi.com |
| Formyl Benzoates | Antiviral, Anticancer | Bioactive quinoline-based tetracycles researchgate.net |
| Benzoxazinone Derivatives | Enzyme Inhibition | Serine Protease Inhibitors nih.gov |
Intermediate in the Production of Agrochemicals
The utility of benzoate derivatives extends into the field of agricultural chemistry. Patent literature confirms that chloromethyl benzoates are valuable intermediates in the synthesis of agricultural chemicals. google.com The core compound, methyl benzoate, has itself been explored for its potential as a green pesticide, owing to its toxic effects against various insect pests. nih.gov
A more direct application is found in the synthesis of modern herbicides. The related compound, 2-chlorosulfonyl-3-methyl benzoate, serves as a key intermediate in the industrial production of triflusulfuron-methyl. google.com Triflusulfuron-methyl is a potent sulfonylurea herbicide used for selective weed control. This demonstrates how the specific combination of a benzoate ester and a reactive, chlorine-containing functional group is a critical structural element for creating effective agrochemicals.
Applications in Materials Chemistry
The same reactivity that makes this compound a valuable synthetic intermediate also allows for its use as a monomer or precursor in the field of materials science. Its aromatic nature and functional handles are desirable features for creating advanced organic materials and polymers with tailored properties.
Development of Organic Electronic Materials (e.g., Organic Semiconductors, Photovoltaic Cells)
While specific, documented use of this compound in organic electronic devices is not prevalent, its molecular structure contains the fundamental components often sought in precursors for such materials. The aromatic benzene (B151609) ring forms a rigid, π-conjugated system that is essential for charge transport in organic semiconductors. The reactive chloroacetyl and ester groups provide handles for chemical modification, allowing for the tuning of electronic properties (like the HOMO/LUMO energy levels) or for polymerization into a larger conjugated system. These features suggest its potential as a building block for creating novel materials for applications in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs), although this remains a developing area of research.
Monomer in Polymer Chemistry for Advanced Functional Polymers (e.g., Conducting Polymers)
The bifunctional nature of this compound makes it a candidate for use as a functional monomer in polymer synthesis. The chloroacetyl group can act as a site for initiating polymerization or for post-polymerization modification, allowing for the creation of graft polymers or cross-linked networks. The ability to incorporate such a monomer into a polymer backbone allows for the introduction of specific functionality.
For example, related hydroxybenzoate monomers have been polymerized to create functional polyesters with designed antimicrobial properties. researchgate.netnih.gov This illustrates a strategy where a benzoate-based monomer imparts a specific biological activity to the final polymer. Similarly, this compound could be incorporated into polymer chains to introduce a reactive site for further functionalization, or its aromatic core could contribute to the thermal stability and mechanical properties of the resulting polymer. Its structure is analogous to other specialty monomers that contain reactive groups and are used as cross-linking agents or to introduce hydrophilic or other desired properties into a polymer resin. kowachemical.com
| Application Area | Key Structural Feature Utilized | Potential Resulting Material/Property |
| Organic Electronics | Aromatic π-conjugated system | Organic Semiconductors, Photovoltaic Materials |
| Functional Polymers | Reactive chloroacetyl group | Cross-linked polymers, Polymers with sites for grafting |
| Specialty Polymers | Benzoate core | Polymers with enhanced thermal/mechanical properties |
Strategies for Derivatization and Functionalization
This compound is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of more complex chemical structures. Its chemical architecture, featuring a reactive α-chloro ketone and a methyl ester attached to a benzene ring, allows for selective modifications at multiple sites. The chloroacetyl group is particularly susceptible to nucleophilic substitution reactions, while the methyl ester provides a site for hydrolysis or amidation. These characteristics make it an ideal scaffold for creating diverse molecular libraries for applications in medicinal chemistry and materials science.
Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Studies
The design and synthesis of novel derivatives of this compound are pivotal for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The primary strategy for derivatizing this compound for SAR studies involves the exploitation of the reactive α-chloro ketone moiety.
The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly electrophilic, making it an excellent target for a wide range of nucleophiles. This allows for the introduction of diverse functional groups, which can systematically alter the steric, electronic, and hydrophobic properties of the molecule. By creating a library of analogs with varied substituents, researchers can probe the specific interactions between the molecule and its biological target, such as a receptor or an enzyme, to identify the key structural features required for a desired biological response.
For instance, the reaction of this compound with various primary and secondary amines can yield a series of aminoketone derivatives. Similarly, reaction with thiols can produce thioketones, and reaction with alcohols or phenols can lead to the formation of α-alkoxy or α-aryloxy ketones. The general scheme for such derivatizations is presented below:
| Nucleophile (Nu-H) | Reagent Class | Resulting Derivative |
| R-NH₂ | Primary Amine | Methyl 3-(2-(alkylamino)acetyl)benzoate |
| R₂NH | Secondary Amine | Methyl 3-(2-(dialkylamino)acetyl)benzoate |
| R-SH | Thiol | Methyl 3-(2-(alkylthio)acetyl)benzoate |
| Ar-OH | Phenol | Methyl 3-(2-(aryloxy)acetyl)benzoate |
| N₃⁻ | Azide | Methyl 3-(2-azidoacetyl)benzoate |
The insights gained from SAR studies of such derivatives are crucial for the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. For example, studies on benzodiazepine (B76468) derivatives have demonstrated that the introduction of specific substituents at particular positions can be critical for their inhibitory activity against biological targets. nih.gov A similar rationale can be applied to the derivatives of this compound to optimize their biological profiles.
Exploration of Derivatization for Enhanced Chemical Functionality
Beyond SAR studies, the derivatization of this compound is explored to enhance its chemical functionality, thereby creating versatile intermediates for more complex synthetic routes. This involves transforming the existing functional groups into others that can participate in a broader range of chemical reactions or impart specific properties to the final molecule.
One common strategy is the conversion of the chloroacetyl group into other reactive moieties. For example, the chlorine atom can be displaced by a cyanide ion (CN⁻) to form a cyanomethyl ketone. stackexchange.com This cyano group can then be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings, significantly expanding the synthetic utility of the original scaffold.
Another key functionalization pathway is the modification of the methyl ester group. The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 3-(2-chloroacetyl)benzoic acid. This transformation is significant as it alters the solubility and electronic properties of the molecule and introduces a new reactive handle for further modifications, such as amide bond formation with various amines.
Furthermore, the aromatic ring itself can be a site for derivatization, although this is generally less common than modifications at the chloroacetyl or ester groups due to the deactivating nature of the existing substituents. However, under specific conditions, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the benzene ring, further diversifying the range of accessible derivatives.
An example of enhancing chemical functionality is the synthesis of methyl 3-(2-amino-2-thioxoethyl) benzoate from a related precursor, which involves the conversion of a chloromethyl group to a cyanomethyl group, followed by a thio-reaction. researchgate.net This highlights how multi-step reaction sequences can be employed to build up molecular complexity from a simple starting material like this compound.
The table below summarizes some key derivatization strategies for enhancing the chemical functionality of this compound:
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| α-Chloro Ketone | KCN | α-Cyano Ketone | Intermediate for carboxylic acids, amines, heterocycles stackexchange.com |
| Methyl Ester | NaOH or HCl (aq) | Carboxylic Acid | Amide bond formation, altered solubility |
| α-Chloro Ketone | NaN₃ | α-Azido Ketone | Precursor for amines (via reduction) or triazoles |
These derivatization strategies underscore the importance of this compound as a versatile building block in organic synthesis, enabling the creation of a vast chemical space for the discovery of new molecules with tailored properties for a wide range of applications in materials science and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(2-chloroacetyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, chlorination of the acetyl group on the benzoate backbone requires careful control of stoichiometry (e.g., Cl⁻ donors like SOCl₂) and temperature (typically 0–25°C to avoid side reactions). Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics, with polar aprotic solvents favoring higher yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .
Q. What spectroscopic techniques are optimal for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the methyl ester (δ ~3.9 ppm) and chloroacetyl groups (δ ~4.3 ppm for CH₂Cl).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 227.04 for C₁₀H₉ClO₃).
- IR Spectroscopy : Key peaks include C=O ester (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹).
Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What are the key intermediates in its synthesis, and how are they stabilized?
- Methodological Answer : Key intermediates include 3-aminobenzoate esters (for functionalization) and chlorinated precursors (e.g., 2-chloroacetyl chloride). Stabilization involves inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloroacetyl group and low-temperature storage (−20°C) to mitigate decomposition .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles, particularly for the chloroacetyl moiety, which may exhibit torsional strain. For example, disorder in the chloroacetyl group can be modeled using PART instructions in SHELX. High-resolution data (≤0.8 Å) and TWIN/BASF commands address twinning in crystals. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen bonding networks critical for stability .
Q. How to address discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR, include explicit solvent molecules in DFT calculations (e.g., using the IEFPCM model). For IR, anharmonic corrections (e.g., VPT2 theory) improve peak alignment. If MS data deviates, check for in-source fragmentation or adduct formation. Cross-reference with databases like NIST Chemistry WebBook for benchmark data .
Q. What strategies optimize regioselectivity in modifying the benzoate ring’s substituents?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., ester meta-directing effect) to favor substitution at the 3-position.
- Catalytic Methods : Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) enables selective functionalization.
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) during synthesis .
Q. How to design bioactivity studies focusing on the chloroacetyl group’s role?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., bromoacetyl or hydroxyacetyl derivatives) to compare bioactivity.
- Mechanistic Probes : Use the chloroacetyl group as an electrophilic "warhead" in covalent inhibitor studies (e.g., protease assays).
- Metabolic Stability : Evaluate susceptibility to glutathione-mediated detoxification via LC-MS/MS profiling of reaction byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
